1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Catalog No.
S547994
CAS No.
939805-30-8
M.F
C27H26F5N7O3
M. Wt
591.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylm...

CAS Number

939805-30-8

Product Name

1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

IUPAC Name

1-[4-[4-amino-6-(methoxymethyl)-7-(morpholin-4-ylmethyl)pyrrolo[2,1-f][1,2,4]triazin-5-yl]-2-fluorophenyl]-3-[2-fluoro-5-(trifluoromethyl)phenyl]urea

Molecular Formula

C27H26F5N7O3

Molecular Weight

591.5 g/mol

InChI

InChI=1S/C27H26F5N7O3/c1-41-13-17-22(12-38-6-8-42-9-7-38)39-24(25(33)34-14-35-39)23(17)15-2-5-20(19(29)10-15)36-26(40)37-21-11-16(27(30,31)32)3-4-18(21)28/h2-5,10-11,14H,6-9,12-13H2,1H3,(H2,33,34,35)(H2,36,37,40)

InChI Key

GZPJCJKUZPUFAL-UHFFFAOYSA-N

SMILES

COCC1=C(N2C(=C1C3=CC(=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)F)C(=NC=N2)N)CN5CCOCC5

Solubility

Soluble in DMSO, not in water

Synonyms

ACTB1003; ACTB 1003; ACTB-1003.

Canonical SMILES

COCC1=C(N2C(=C1C3=CC(=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F)F)C(=NC=N2)N)CN5CCOCC5

Description

The exact mass of the compound Actb-1003 is 591.20173 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of Multiple Kinases

ACTB-1003 is known to inhibit several kinases, including:

  • Fibroblast growth factor receptors (FGFR): Mutations in these receptors are implicated in various cancers. ACTB-1003's ability to inhibit FGFR makes it a valuable tool for studying the role of these mutations in cancer development and progression [1].
  • Vascular endothelial growth factor receptor 2 (VEGFR2): This receptor plays a key role in angiogenesis. Inhibition of VEGFR2 by ACTB-1003 allows researchers to investigate its role in blood vessel formation and related diseases [1].
  • Tie-2 receptor: Similar to VEGFR2, Tie-2 is another receptor involved in angiogenesis. ACTB-1003's inhibitory effect on Tie-2 provides a research avenue for understanding its contribution to blood vessel development [1].
  • Ribosomal S6 kinase (p70S6K) and RSK: These kinases are part of a signaling pathway downstream of PI3K, which is a signaling molecule involved in cell growth and survival. ACTB-1003's ability to inhibit these kinases allows researchers to study their role in these cellular processes [1].

Source

[1] MyBioSource: ACTB-1003, inhibitor

Actb-1003 is an orally bioavailable kinase inhibitor []. It acts on multiple cellular pathways involved in cancer development and progression []. Originally developed by EOC Pharma, it's currently undergoing clinical trials [].


Molecular Structure Analysis

Actb-1003 possesses a complex heterocyclic structure with several key features:

  • Fluorine atoms (F): Enhance its binding affinity to target proteins (kinases) [].
  • Urea group (C-O-NH2): Essential for hydrogen bonding interactions with target proteins [].
  • Aromatic rings: Contribute to hydrophobic interactions with the binding pocket of kinases [].

The specific arrangement of these features allows Actb-1003 to interact with various kinases with high potency [].


Physical And Chemical Properties Analysis

  • Molecular Formula: C27H26F5N7O3 []
  • Molecular Weight: 591.53 g/mol []
  • CAS Number: 939805-30-8 []
  • Appearance: Solid []
  • Solubility: Insoluble in water, soluble in organic solvents like DMSO and ethanol []
  • Melting Point & Boiling Point: Data not publicly available

Actb-1003 inhibits the activity of several kinases that play crucial roles in cancer progression []. Here are its key targets:

  • Fibroblast growth factor receptors (FGFRs): Actb-1003 potently inhibits FGFRs with mutations frequently found in various cancers []. This disrupts cancer cell proliferation and survival signaling [].
  • Vascular endothelial growth factor receptor 2 (VEGFR2): Inhibition of VEGFR2 by Actb-1003 hinders the formation of new blood vessels (angiogenesis) that tumors require for growth [].
  • Tie-2: Another target of Actb-1003, Tie-2 is a receptor tyrosine kinase involved in blood vessel development. Its inhibition contributes to the anti-angiogenic effect [].
  • Ribosomal S6 kinase (p70S6K) & RSK: These kinases regulate protein synthesis, and their inhibition by Actb-1003 may induce cancer cell death (apoptosis) [].
  • Fluorinated compounds can have various adverse effects, depending on the specific structure.
  • Kinase inhibitors can have off-target effects, disrupting the function of unintended proteins.

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

591.20172853 g/mol

Monoisotopic Mass

591.20172853 g/mol

Heavy Atom Count

42

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

44750KD9OE

Wikipedia

Actb-1003

Dates

Modify: 2023-08-15
1. Dixon, Julie; Magnuson, Steven; Phillips, Barton; Wang, Yamin; Li, Tindy; Parcella, Kyle; Newcom, Jason; Kluender, Harold; Hong, Zhenqiu; Chandler, Brent; et al. Preparation of substituted 4-​aminopyrrolotriazine derivatives useful for treating hyperproliferative disorders and diseases associated with angiogenesis. PCT Int. Appl. (2007), WO 2007064883 A2.

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